2,3-Dihydro-pyrano[2,3-B]pyridin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydropyrano[2,3-b]pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXWJQKRZSDABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196153-27-1 | |
| Record name | 2H,3H,4H-pyrano[2,3-b]pyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for 2,3 Dihydro Pyrano 2,3 B Pyridin 4 One and Its Derivatives
Classical and Contemporary Approaches to the Pyrano[2,3-B]pyridin-4-one Ring System Formation
The construction of the fused pyranopyridine ring system is achieved through various synthetic routes, ranging from classical condensation reactions to modern catalytic processes. These methods are pivotal for generating molecular diversity around the core structure.
Multi-component reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules like pyranopyridine derivatives in a single step from three or more starting materials. nih.govresearchgate.net This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of compounds. rsc.org
Various MCRs have been developed for synthesizing fused pyran systems. For instance, a four-component reaction involving ethyl acetoacetate, hydrazine (B178648) hydrate, malononitrile (B47326), and various aromatic aldehydes can produce pyrano[2,3-c]pyrazole derivatives. nih.govacs.org The reaction mechanism typically initiates with a Knoevenagel condensation between the aldehyde and an active methylene (B1212753) compound like malononitrile, followed by a Michael addition and subsequent cyclization. nih.govnih.gov
The versatility of MCRs is demonstrated by the wide range of accessible derivatives. By varying the starting components, such as using different aldehydes, active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), and heterocyclic amines, a diverse set of pyranopyridine-based scaffolds can be synthesized. nih.govekb.eg For example, the one-pot, three-component reaction of isatins, malononitrile, and 2-hydroxy-4H-pyrimido[2,1-b] organic-chemistry.orgnih.govbenzothiazol-4-one in an ethanol-water mixture yields novel spiro[indole-3,4′-pyrano[2′,3′:4,5]pyrimido[2,1-b] organic-chemistry.orgnih.govbenzothiazole] derivatives. researchgate.net Similarly, pyrano[2,3-d]pyrimidine diones are accessible through the condensation of aromatic aldehydes, malononitrile, and barbituric acid derivatives. nih.gov
The table below summarizes selected MCR strategies for related pyranopyridine systems.
| Reactants | Catalyst/Conditions | Product Scaffold | Reference |
| Aldehydes, Malononitrile, Barbituric Acid | Sulfonic acid nanoporous silica (B1680970) / Solvent-free | Pyrano[2,3-d]pyrimidine dione (B5365651) | nih.gov |
| Isatin, Malononitrile, Acetylacetone | - | 3'-Acetyl-6'-amino-2'-methyl-2-oxospiro[indoline-3,4'-pyran]-5'-carbonitrile | ekb.eg |
| 3-Aminopyrazol-5-ones, Salicylic Aldehydes, Acetylacetic Ester | Acetic acid / Reflux | 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione | nih.gov |
| Ethyl Acetoacetate, Hydrazine Hydrate, Malononitrile, Aromatic Aldehydes | Potassium t-butoxide / Microwave | 4H-Pyrano[2,3-c]pyrazoles | nih.gov |
| Ninhydrin, Cyanoacetohydrazide, Ethyl Cyanoacetate, Aromatic Aldehydes, Pyrazolone, Malononitrile | Acetic acid, then catalyst-free | Spiro-4H-pyran derivatives with pyran, pyridine (B92270), and triazine scaffolds | rsc.org |
Cyclization reactions are fundamental to the formation of the heterocyclic pyran ring in the 2,3-dihydro-pyrano[2,3-b]pyridin-4-one (B2366453) scaffold. These reactions can be either intermolecular or, more commonly, intramolecular, forming the final ring system from a suitably functionalized precursor.
One common strategy involves the intramolecular O-cyclization of active methylene compounds. researchgate.net For instance, an efficient synthesis of 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones was achieved through a one-pot deprotection-cyclization of an intermediate derived from substituted 2-alkoxynicotinates and acetophenones in the presence of pyridinium (B92312) hydrochloride. researchgate.net Gold-catalyzed cyclization of β-amino-ynone intermediates has also been reported as an efficient method for creating pyridinone structures, demonstrating excellent stereocontrol. organic-chemistry.org
Intramolecular Nitrile Oxide Cycloaddition (INOC) represents another powerful tool. This method has been employed to develop a simple and efficient route to novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] organic-chemistry.orgresearchgate.netoxazole ring systems, using the INOC reaction as the key step to form the fused ring structure. mdpi.com The reaction proceeds by generating a nitrile oxide from an aldoxime precursor, which then undergoes an intramolecular cycloaddition with a nearby alkene or alkyne. mdpi.com
Cascade reactions that involve a cyclization step are also prominent. A cascade carbonylation-Sonogashira-cyclization reaction of 3-iodo-4-(1H)-pyridones and terminal acetylenes has been developed for the selective synthesis of aza-chromone derivatives. researchgate.net
The table below highlights different cyclization approaches for forming pyranopyridine and related heterocyclic systems.
| Precursor Type | Reaction Type | Key Reagents/Catalyst | Resulting Scaffold | Reference |
| β-Amino-ynone intermediates | Gold-catalyzed cyclization | Gold catalyst | Pyridinones | organic-chemistry.org |
| Substituted 2-alkoxynicotinates and acetophenones | Deprotection-heterocyclization | Pyridinium hydrochloride | 2-Aryl-4H-pyrano[2,3-b]pyridin-4-ones | researchgate.net |
| 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes | Intramolecular Nitrile Oxide Cycloaddition (INOC) | NaOCl | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] organic-chemistry.orgresearchgate.netoxazole | mdpi.com |
| Arylidenemalononitrile and Barbituric acid | Domino Knoevenagel-cyclocondensation | L-proline | Pyrano[2,3-d]pyrimidinones | researchgate.net |
One-pot syntheses, which often encompass MCRs, are highly advantageous as they reduce the need for intermediate purification steps, save time and resources, and minimize waste. nih.gov Numerous one-pot protocols have been established for the synthesis of pyranopyridine scaffolds and their analogues.
A notable example is the one-pot, two-step synthesis of 2-aryl-4H-pyrano[2,3-b]pyridine-4-ones from 2-alkoxynicotinates and acetophenones, which proved to be scalable for producing large quantities of material. researchgate.net Another efficient one-pot synthesis produces novel pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones through a three-component condensation of kojic acid, 1-H-pyrazol-5-amines, and aldehydes, catalyzed by Zn(OTf)₂, followed by an oxidation step. nih.gov
These protocols often align with the principles of green chemistry by using environmentally benign solvents or catalysts. For instance, L-proline has been used as a catalyst for the one-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives in aqueous media. nih.gov Similarly, catalyst-free, one-pot, three-component reactions have been developed for synthesizing novel spiro compounds in an ethanol-water mixture, highlighting the efficiency and environmental friendliness of such methods. researchgate.net
The following table details several one-pot synthetic strategies.
| Number of Components | Reactants | Catalyst/Conditions | Product Scaffold | Reference |
| Three | Aldehydes, Malononitrile, Barbituric acid | L-proline / Aqueous media | Pyrano[2,3-d]pyrimidinone derivatives | nih.gov |
| Three | Kojic acid, 1-H-Pyrazol-5-amines, Aldehydes | Zn(OTf)₂ then H₂O₂ | Pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones | nih.gov |
| Three | Aldehydes, Malononitrile, Barbituric acid | Ball-milling / Catalyst-free | Pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones | nih.gov |
| Four | Aromatic aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine | Saccharose / Solvent-free | 1,4-Dihydropyrano[2,3-c]pyrazole derivatives | researchgate.net |
| Two | 2-Alkoxynicotinates, Acetophenone | Pyridinium hydrochloride | 2-Aryl-4H-pyrano[2,3-b]pyridin-4-ones | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pyranopyridines aims to reduce environmental impact by using safer solvents, minimizing waste, and employing energy-efficient processes. This includes the use of aqueous media, solvent-free reactions, and the development of catalyst-free or organocatalytic methods. nih.gov
Performing reactions in water or without any solvent are key tenets of green chemistry. researchgate.net Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. semanticscholar.org Several syntheses of pyranopyridine derivatives have been successfully adapted to aqueous conditions. For example, the reaction between N-benzylideneanilines and Danishefsky's diene proceeds smoothly in an acidic aqueous medium using copper(II) triflate and sodium dodecyl sulfate (B86663) to yield 2,3-dihydro-4-pyridones, with the catalyst being reusable. organic-chemistry.org The synthesis of pyrano[2,3-c]pyrazole derivatives has also been achieved in water, catalyzed by imidazole, which demonstrated higher yields compared to organic solvents. nih.gov
Solvent-free reactions, often facilitated by techniques like ball-milling or microwave irradiation, offer significant environmental benefits by eliminating solvent waste. nih.govnih.gov A mechanochemical, solvent-free, and catalyst-free one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been reported with quantitative yields, showcasing a highly efficient and environmentally benign process. nih.gov Similarly, sulfonic acid nanoporous silica has been used as a catalyst for the three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives under solvent-free conditions. nih.gov
The table below provides examples of green synthetic approaches.
| Reaction Type | Conditions | Catalyst | Product Scaffold | Reference |
| Synthesis of 2,3-dihydro-4-pyridones | Acidic aqueous medium | Copper(II) triflate/SDS | 1,2-Diphenyl-2,3-dihydro-4-pyridones | organic-chemistry.org |
| Four-component synthesis of 4H-pyrano[2,3-c]pyrazoles | Water / Ultrasonic irradiation | Catalyst-free | 4H-Pyrano[2,3-c]pyrazoles | nih.gov |
| Three-component synthesis of pyrano[2,3-d]pyrimidine diones | Solvent-free | SBA-Pr-SO₃H | Pyrano[2,3-d]pyrimidine diones | nih.gov |
| Three-component synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones | Solvent-free / Ball-milling | Catalyst-free | Pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones | nih.gov |
| Three-component synthesis of pyrano[2,3-d]pyrimidinones | Aqueous ethanol | L-proline | Pyrano[2,3-d]pyrimidinones | researchgate.net |
Moving away from metal-based catalysts towards catalyst-free or more benign organocatalytic systems is another significant trend in green synthesis. Organocatalysts are often less toxic and more stable than their metal-based counterparts.
L-proline, an amino acid, has been effectively used as a neutral, bifunctional organocatalyst for the synthesis of pyrano[2,3-d]pyrimidinones in aqueous ethanol. researchgate.net Imidazolinium salts have also been shown to be capable organocatalysts for aza-Diels-Alder reactions to produce dihydropyridones in excellent yields. organic-chemistry.org
Remarkably, several efficient syntheses have been developed that require no catalyst at all. A mechanochemical approach using ball-milling allows for the quantitative, one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones from stoichiometric mixtures of reactants without any solvent or catalyst. nih.gov Another catalyst-free method involves a three-component reaction for synthesizing novel spiro compounds under mild conditions. researchgate.net Furthermore, the synthesis of 4H-pyrano[2,3-c]pyrazoles has been achieved via a catalyst-free multicomponent reaction in water, facilitated by ultrasonic irradiation. nih.gov These examples demonstrate that for certain reactions, the inherent reactivity of the starting materials is sufficient, eliminating the need for catalytic additives and simplifying purification procedures. nih.gov
| Approach | Reactants | Conditions | Product Scaffold | Reference |
| Organocatalytic | Imines, Danishefsky's diene | Imidazolinium salts | Dihydropyridones | organic-chemistry.org |
| Organocatalytic | Aromatic aldehydes, Malononitrile, Barbituric acid | L-proline / Aqueous ethanol | Pyrano[2,3-d]pyrimidinones | researchgate.net |
| Catalyst-Free | Barbituric acid, Aldehyde, Malononitrile | Ball-milling / Solvent-free | Pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones | nih.gov |
| Catalyst-Free | Ethyl acetoacetate, Aromatic aldehydes, Hydrazine monohydrate, Malononitrile | Water / Ultrasonic irradiation | 4H-Pyrano[2,3-c]pyrazoles | nih.gov |
| Catalyst-Free | Isatins, Malononitrile, 2-hydroxy-4H-pyrimido[2,1- b] organic-chemistry.orgnih.govbenzothiazol-4-one | Water–ethanol mixture / Reflux | Spiro[indole-3,4′-pyrano[2′,3′:4,5]pyrimido[2,1- b] organic-chemistry.orgnih.govbenzothiazole] derivatives | researchgate.net |
Microwave and Photo-Irradiation Assisted Synthesis of Pyrano[2,3-B]pyridin-4-ones
Green chemistry principles have spurred the adoption of alternative energy sources like microwave (MW) and photo-irradiation to drive chemical reactions. These techniques offer significant advantages over traditional thermal heating, including dramatically reduced reaction times, increased product yields, and often enhanced purity by minimizing side reactions. researchgate.net
Microwave-Assisted Synthesis
Microwave irradiation has been successfully employed to accelerate the synthesis of various pyranopyridine derivatives. The uniform heating provided by microwaves can reduce reaction times from hours to mere minutes or even seconds. researchgate.netrsc.org For instance, a one-pot, three-component protocol for synthesizing pyrano[2,3-b]pyridone derivatives from 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile was effectively conducted using microwave heating. iaea.org In the presence of a catalytic amount of potassium carbonate in aqueous ethanol, this method yielded products in 84–90% yields within 10–20 minutes. iaea.org In a related example, the regioselective synthesis of pyrano[2,3-c]pyridine derivatives was achieved with high yields (85%) in just one minute of microwave irradiation, using 4-Dimethylaminopyridine (DMAP) as a catalyst. researchgate.net These rapid, high-yield syntheses highlight the efficiency of microwave assistance in constructing these complex heterocyclic systems. iaea.orgresearchgate.net
Photo-Irradiation Assisted Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis. A green, metal-free tandem method for constructing pyrano[2,3-d]pyrimidine scaffolds utilizes visible light-mediated photo-irradiation. nih.govresearchgate.net The reaction proceeds via a Knoevenagel-Michael cyclocondensation of barbituric acid, malononitrile, and various arylaldehydes. nih.gov This process is catalyzed by Na₂ eosin (B541160) Y, an affordable and readily available organic dye, which becomes photo-excited and functions as a direct hydrogen atom transfer (HAT) catalyst. nih.govresearchgate.net Conducted at room temperature in aqueous ethanol, this photochemical method is noted for its good yields, energy efficiency, high atom economy, and operational simplicity, aligning with the goals of sustainable chemistry. nih.gov The potential for industrial application is underscored by the successful scaling of this cyclization to the gram scale. nih.gov
| Energy Source | Reactants | Catalyst/Conditions | Time | Yield | Product Class | Reference |
|---|---|---|---|---|---|---|
| Microwave | 6-hydroxy-1,4-dimethyl-1,2-dihydropyridine + Aryl aldehyde + Malononitrile | K₂CO₃ in aq. EtOH | 10-20 min | 84-90% | Pyrano[2,3-b]pyridone | iaea.org |
| Solar Thermal | 6-hydroxy-1,4-dimethyl-1,2-dihydropyridine + Aryl aldehyde + Malononitrile | K₂CO₃ in aq. EtOH | 2-3 h | 90-96% | Pyrano[2,3-b]pyridone | iaea.org |
| Microwave | Aromatic aldehyde + Ethyl cyanoacetate/Malononitrile + 3-hydroxy picolinic acid | DMAP | 1 min | 85% | Pyrano[2,3-c]pyridine | researchgate.net |
| Visible Light | Barbituric acid + Aryl aldehyde + Malononitrile | Na₂ eosin Y in aq. EtOH | Not Specified | Good | Pyrano[2,3-d]pyrimidine | nih.govresearchgate.net |
| Microwave | Curcumin + Primary amines | Montmorillonite K-10 | 120 s | 17-28% | 2,3-dihydro-4-pyridinone | nih.govwikipedia.org |
Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives
Controlling the precise spatial arrangement of atoms is a cornerstone of modern organic synthesis. In the context of this compound and its derivatives, regioselectivity (control of which constitutional isomer is formed) and stereoselectivity (control of which stereoisomer is formed) are critical for producing specific, biologically active molecules.
Regioselectivity
The formation of the pyranopyridine skeleton, particularly through multicomponent reactions, often presents challenges in regioselectivity. The choice of reactants and catalysts can dictate the reaction pathway and the final arrangement of the fused rings. For example, a microwave-assisted, three-component reaction of aromatic aldehydes, an active methylene compound (like malononitrile), and 3-hydroxy picolinic acid was developed to be highly regioselective, yielding the desired pyrano[2,3-c]pyridine isomer. researchgate.net The direction of cyclization can also be controlled by the nature of the nucleophile; the reaction of 2H-furo[3,2-b]pyran-2-ones with aliphatic amines leads to one class of product, while interaction with dinucleophiles like hydrazine results in a complete recyclization to form a different heterocyclic system. beilstein-journals.org This demonstrates that careful selection of reaction partners is key to directing the regiochemical outcome.
Stereoselectivity
When chiral centers are formed during the synthesis, controlling the stereochemistry is paramount. The aza-Diels-Alder reaction is a powerful tool for creating the dihydropyridinone ring with stereocontrol. organic-chemistry.org The mechanism of this reaction, whether concerted or stepwise, often leads to a predominance of the exo diastereomer. wikipedia.org In some three-component reactions that form related octahydropyrano[2,3-d]pyrimidine systems, three new chiral centers can be generated with high diastereoselectivity, where the major product is formed via an exo addition of the dienophile to an N-acyliminium ion intermediate, with the corresponding endo product not being observed. nih.gov
For achieving high levels of enantioselectivity, specific chiral catalysts or auxiliaries are required. An enantiospecific synthesis of pyridinones has been developed from amino acids using a gold-catalyzed cyclization strategy, which affords excellent stereocontrol. organic-chemistry.org Similarly, the use of chiral imines in aza-Diels-Alder reactions can induce moderate diastereoselectivity. organic-chemistry.org These examples underscore the progress in developing stereoselective methods to access specific, optically active pyranopyridine derivatives.
Mechanism of Pyrano[2,3-B]pyridin-4-one Ring Formation
The construction of the pyrano[2,3-b]pyridin-4-one ring system can be achieved through several distinct mechanistic pathways. The specific route depends on the starting materials and reaction conditions employed.
Multicomponent Condensation-Cyclization Cascade
A prevalent and highly efficient method for building fused pyran systems is the one-pot, multicomponent reaction. A plausible mechanism for the formation of pyrano[2,3-d]pyrimidines, a related and well-studied scaffold, involves a domino sequence of reactions. researchgate.netnih.gov The process typically begins with a Knoevenagel condensation between an aldehyde and an active methylene compound (e.g., malononitrile), catalyzed by a base. The resulting arylidene intermediate then undergoes a Michael addition with a C-H acid, such as barbituric acid. The final step is an intramolecular cyclization, followed by dehydration, to yield the fused pyranopyrimidine ring system. researchgate.netnih.gov This cascade mechanism is highly atom-economical and is a cornerstone of many syntheses in this class. nih.gov
Aza-Diels-Alder Cycloaddition
The aza-Diels-Alder reaction is a powerful variant of the classic Diels-Alder reaction for constructing six-membered nitrogen-containing heterocycles. rsc.orgwikipedia.org In this pericyclic reaction, an imine (the aza-dienophile) reacts with a diene to form a dihydropyridinone ring. organic-chemistry.org The reaction can proceed through a concerted [4+2] cycloaddition pathway. wikipedia.org Alternatively, under Lewis acidic conditions, the mechanism may shift to a stepwise process involving a Mannich-type addition followed by a Michael addition. wikipedia.org This methodology has been used to synthesize a variety of dihydropyridinones and has been applied to the total synthesis of complex natural products. rsc.orgorganic-chemistry.org
Ring Transformation of Existing Heterocycles
The pyranopyridine skeleton can also be formed through the chemical transformation of other heterocyclic systems. For example, studies on 2H-pyran-2-ones and their fused derivatives show that they can react with nitrogen-containing nucleophiles, such as hydrazine. beilstein-journals.org This can lead to a ring-opening of the pyranone lactone, followed by a recyclization event that incorporates the nitrogen atom to form a new pyridinone ring. The specific outcome and whether recyclization occurs can depend on the structure of the starting pyranone and the nucleophile used. beilstein-journals.org
Iii. Chemical Reactivity and Transformation of 2,3 Dihydro Pyrano 2,3 B Pyridin 4 One
Functionalization and Derivatization Strategies of the Pyrano[2,3-B]pyridin-4-one Core
The unique arrangement of the pyranone and pyridine (B92270) rings offers multiple sites for chemical modification. Functionalization can be targeted at either the pyranone or the pyridine moiety, allowing for a diverse range of derivatives to be synthesized.
The reactivity of the pyrano[2,3-b]pyridin-4-one core towards substitution reactions is dictated by the electronic properties of the fused heterocyclic system. The pyridine ring, in particular, has a distinct reactivity profile compared to benzene.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org Consequently, electrophilic substitution on the pyridine moiety of the 2,3-dihydro-pyrano[2,3-b]pyridin-4-one (B2366453) system requires harsh reaction conditions. quimicaorganica.org Substitution is predicted to occur preferentially at the C-5 and C-7 positions, which are meta to the nitrogen atom, as attack at these positions results in more stable carbocation intermediates where the positive charge is not placed on the electronegative nitrogen. youtube.comaklectures.com Common electrophilic substitution reactions include:
Nitration: Can be achieved using a mixture of fuming nitric acid and sulfuric acid.
Sulfonation: Typically requires heating with fuming sulfuric acid, often in the presence of a mercuric sulfate (B86663) catalyst. youtube.com
Halogenation: Bromination and chlorination can be performed, though they may require high temperatures.
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at positions ortho and para to the nitrogen (C-6 and C-8). youtube.com This reactivity is enhanced if a good leaving group (such as a halide) is present at these positions. Nucleophiles like alkoxides, amides (e.g., sodium amide in the Chichibabin reaction), and organolithium reagents can be used to introduce new functional groups. youtube.com For example, reaction with phenyllithium can introduce a phenyl group, typically at the C-6 position. youtube.com
Table 1: Regioselectivity in Substitution Reactions of the Pyridine Moiety
| Reaction Type | Reagent Example | Preferred Position(s) | Rationale |
| Electrophilic Substitution | HNO₃/H₂SO₄ | C-5, C-7 | Avoids placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. quimicaorganica.org |
| Nucleophilic Substitution | R-Li, NaNH₂ | C-6, C-8 | The electron-withdrawing nitrogen atom stabilizes the negative charge in the intermediate (Meisenheimer complex). youtube.com |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applicable to heterocyclic systems. rsc.org To utilize these methods, the pyrano[2,3-b]pyridin-4-one core must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate.
Suzuki Coupling: Reaction of a halo- or triflate-substituted pyranopyridinone with a boronic acid or ester in the presence of a palladium catalyst and a base can introduce a variety of aryl, heteroaryl, or alkyl groups.
Heck Coupling: This reaction couples the halo-substituted scaffold with an alkene to form a new C-C bond, providing a route to vinyl-substituted derivatives.
Sonogashira Coupling: The coupling of a terminal alkyne with a halo-pyranopyridinone derivative, catalyzed by palladium and a copper co-catalyst, yields alkynyl-substituted products.
Stille Coupling: This involves the reaction of an organostannane reagent with the halo-substituted core.
These reactions are fundamental in synthetic organic chemistry for building molecular complexity. cambridge.orgillinois.edu The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. acs.orgresearchgate.net
The pyranone ring contains several reactive sites that can be targeted for modification.
Carbonyl Group Chemistry: The ketone at the C-4 position can undergo standard carbonyl reactions.
Reduction: Reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol, 4-hydroxy-2,3,4,5-tetrahydropyrano[2,3-b]pyridine.
Addition of Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl group to form tertiary alcohols.
Wittig Reaction: Reaction with a phosphonium ylide can convert the carbonyl group into an exocyclic double bond (C=CR₂). alevelchemistry.co.uk
Alpha-Position Chemistry: The methylene (B1212753) group at the C-3 position, adjacent to the carbonyl, can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, acylation, or aldol condensation at this position.
Beyond the substitution reactions discussed earlier, the pyridine nitrogen itself is a key site for modification.
N-Oxidation: The nitrogen atom can be oxidized to an N-oxide using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyrano[2,3-b]pyridin-4-one N-oxide exhibits altered reactivity. For instance, N-oxidation facilitates electrophilic substitution at the C-6 position and enables certain palladium-catalyzed C-H activation reactions. rsc.org
N-Alkylation/N-Arylation: The lone pair on the pyridine nitrogen can act as a nucleophile, reacting with alkyl halides or other electrophiles to form quaternary pyridinium (B92312) salts. mdpi.com This modification introduces a positive charge into the molecule, significantly altering its physical and chemical properties.
Table 2: Summary of Functionalization Strategies
| Moiety | Position(s) | Reaction Type | Example Transformation |
| Pyridine | C-5, C-7 | Electrophilic Substitution | Nitration (HNO₃/H₂SO₄) |
| Pyridine | C-6, C-8 | Nucleophilic Substitution / Pd-Coupling | Suzuki coupling of a C-6 bromo derivative with phenylboronic acid |
| Pyridine | Nitrogen | N-Oxidation / N-Alkylation | Formation of the N-oxide with m-CPBA |
| Pyranone | C-4 | Carbonyl Addition | Reaction with MeMgBr to form a tertiary alcohol |
| Pyranone | C-3 | Enolate Chemistry | Alkylation with methyl iodide after deprotonation |
Ring-Opening and Ring-Closing Reactions of this compound Derivatives
The stability of the fused ring system can be perturbed under certain conditions, leading to ring-opening or ring-closing reactions.
Ring-Opening: The pyranone ring is essentially a cyclic enol ether fused to a lactone-like structure. The ester linkage (O-C=O) is susceptible to cleavage by nucleophiles.
Hydrolysis: Under basic or acidic conditions, the pyranone ring can be hydrolyzed. For instance, treatment with a strong base like sodium hydroxide could lead to the opening of the ring to form a sodium salt of a carboxylic acid-substituted dihydropyridine.
Aminolysis/Ammonolysis: Reaction with amines or ammonia can cleave the ester bond, leading to the formation of an amide. This can be a pathway to convert the pyranone ring into a pyridinone ring. frontiersin.org
Ring-Closing: Ring-closing reactions are fundamental to the synthesis of the this compound core itself. A common strategy involves the intramolecular cyclization of a suitably substituted pyridine precursor. For example, a 2-hydroxypyridine derivative bearing an appropriate three-carbon chain with an electrophilic terminus at the 3-position could undergo intramolecular cyclization to form the pyranone ring. Such cyclizations can be promoted by acid or base catalysts. nih.gov
Tautomerism and Isomerization Phenomena in Pyrano[2,3-B]pyridin-4-one Systems
Tautomerism and isomerization are important considerations in heterocyclic chemistry, affecting the structure, stability, and reactivity of the molecule.
Tautomerism: While the parent this compound does not exhibit prominent tautomerism, its derivatives can. For example, if a hydroxyl group is introduced onto the pyridine ring at the C-6 or C-8 position, it can exist in equilibrium with its corresponding pyridinone tautomer. This lactam-lactim tautomerism is a well-known phenomenon in hydroxypyridines. frontiersin.orgbohrium.com The position of the equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents.
Isomerization: Under certain conditions, such as catalysis by strong acids or bases, or photochemically, isomerization of the pyranopyridine skeleton could occur. This might involve rearrangement to other isomeric pyranopyridine systems (e.g., pyrano[3,2-b]pyridine or pyrano[3,4-b]pyridine). However, such transformations typically require significant energy input to break and reform covalent bonds.
Stability and Degradation Pathways of this compound
The stability of the heterocyclic compound this compound is a critical aspect influencing its potential applications and environmental fate. While specific, in-depth experimental studies on the degradation of this particular molecule are not extensively documented in publicly available literature, its structural motifs—a dihydropyranone ring fused to a pyridine ring—provide a basis for predicting its chemical behavior under various conditions. The stability of this compound is influenced by factors such as pH, temperature, and exposure to light.
The fused pyridine ring is generally characterized by its aromaticity and relative stability. However, the dihydropyranone ring is more susceptible to chemical transformations. The presence of an ester linkage within the lactone structure of the dihydropyranone ring suggests a potential for hydrolysis, particularly under acidic or basic conditions. This reaction would lead to the opening of the pyranone ring.
Forced degradation studies, a common practice in pharmaceutical development to understand the stability of a drug substance, often involve exposing the compound to stress conditions like acid/base hydrolysis, oxidation, heat, and light. biomedres.usresearchgate.net Such studies on pyranopyridine derivatives help in identifying potential degradation products and pathways. researcher.life
Thermal Stability
The thermal decomposition of related heterocyclic systems has been investigated. For instance, studies on the thermal decomposition of pyridine have shown that it proceeds at temperatures above 700°C, yielding products like hydrogen cyanide and acetylene. researchgate.net Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran indicate that it undergoes a concerted retro-Diels-Alder reaction to produce formaldehyde and 1,3-butadiene. researchgate.net The presence of methyl substituents on the dihydropyran ring was found to decrease the activation free energy for this decomposition. researchgate.net For this compound, thermal stress could potentially lead to complex degradation pathways involving both the dihydropyranone and pyridine rings. Enzymatic synthesis of some pyridine esters has been shown to yield products with good thermal stability at room temperature. nih.govnih.gov
Hydrolytic Stability
The hydrolytic stability of pyranopyridine derivatives is a key consideration. The ester bond in the dihydropyranone ring is a likely site for hydrolysis. The rate and extent of this hydrolysis would be dependent on the pH of the medium. In acidic or basic environments, the lactone ring could open to form a carboxylic acid and an alcohol. Studies on related heterocyclic systems, such as pyrazole (B372694) derivatives, have shown that structural modifications can significantly improve hydrolytic stability. nih.gov For example, the hydrolytic stability of pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides has been investigated, showing that they are more stable to proton-catalyzed hydrolysis than parent purine nucleosides. rsc.org
Photochemical Stability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in organic molecules. Photochromism has been observed in some pyranopyridines and pyranoquinolines. asianpubs.org A study on 2-amino-4H-pyran-3-carbonitriles demonstrated that these compounds can undergo photo-induced degradation upon exposure to LED daylight, leading to a loss of biological activity. scispace.com The specific photochemical behavior of this compound would depend on its UV absorption characteristics and the presence of photosensitizing groups.
Metabolic Stability
In a biological context, the metabolic stability of pyranopyridine derivatives is crucial. Studies on a series of pyranopyridine efflux pump inhibitors have shown that modifications to the substituents around the pyranopyridine core can significantly affect their metabolic stability in the presence of liver microsomes. nih.govnih.gov For instance, the introduction of 2,6-dimethyl functionality to a morpholinyl group improved microsomal stability. nih.gov
Potential Degradation Pathways
Based on the reactivity of its constituent rings, the following degradation pathways for this compound can be postulated:
Hydrolysis: Cleavage of the lactone ring to form a substituted hydroxypyridine carboxylic acid.
Oxidation: Oxidation of the dihydropyranone or pyridine ring, potentially leading to the formation of N-oxides or hydroxylated derivatives.
Photodegradation: Light-induced reactions that could involve ring cleavage, rearrangement, or dimerization.
Thermal Decomposition: High temperatures could induce fragmentation of the molecule, potentially through retro-Diels-Alder reactions or other complex radical pathways.
The following table summarizes the potential degradation conditions and resulting products based on analogous compounds.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic/Basic Hydrolysis | Cleavage of the lactone (ester) bond in the dihydropyranone ring. | Substituted hydroxypyridine carboxylic acid |
| **Oxidation (e.g., H₂O₂) ** | Oxidation of the pyridine nitrogen or other susceptible sites. | N-oxide derivatives, hydroxylated products |
| Photolysis (UV/Visible Light) | Photochemical rearrangement or cleavage of the heterocyclic rings. | Isomeric compounds, ring-opened products |
| Thermal Stress | Retro-Diels-Alder reaction or fragmentation. | Smaller volatile molecules (e.g., formaldehyde, substituted pyridines) |
It is important to note that these are predicted pathways based on the chemical principles of related structures. Detailed experimental studies are necessary to definitively elucidate the stability and degradation pathways of this compound.
V. Theoretical and Computational Investigations of 2,3 Dihydro Pyrano 2,3 B Pyridin 4 One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying the structural and electronic properties of heterocyclic compounds. eurjchem.comnih.gov These calculations provide a fundamental understanding of the molecule's behavior at an atomic level.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.netresearchgate.net The HOMO energy (E_HOMO) is associated with the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a significant descriptor of molecular stability; a smaller gap suggests higher reactivity. nih.gov
DFT calculations, often using the B3LYP functional, are employed to determine the energies and spatial distributions of these orbitals. researchgate.netmdpi.com For instance, in studies of related pyranopyrazole and dihydropyridone systems, the HOMO is typically localized over the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. eurjchem.commdpi.com This distribution helps predict sites for electrophilic and nucleophilic attack.
From the HOMO and LUMO energies, various molecular orbital descriptors can be calculated to quantify reactivity:
Ionization Potential (IP): IP ≈ -E_HOMO
Electron Affinity (EA): EA ≈ -E_LUMO
Electronegativity (χ): χ ≈ -(E_HOMO + E_LUMO)/2
Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO)/2
Chemical Softness (S): S = 1/η
Electrophilicity Index (ω): ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ).
A study on pyranopyrazole derivatives using the B3LYB/6-31++G(d,p) method provided insights into these parameters, which are expected to be comparable for the 2,3-Dihydro-pyrano[2,3-b]pyridin-4-one (B2366453) scaffold. mdpi.com
Table 1: Representative Quantum Chemical Descriptors Calculated via DFT
| Parameter | Definition | Typical Calculated Value (eV) for a related Pyranopyrazole mdpi.com |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.21 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.85 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.36 |
| Ionization Potential (IP) | -E_HOMO | 6.21 |
| Electron Affinity (EA) | -E_LUMO | 1.85 |
| Global Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.18 |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.03 |
| Chemical Potential (μ) | -χ | -4.03 |
Computational methods are increasingly used to predict spectroscopic data, which is invaluable for structure elucidation. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool to complement experimental data. nih.govgithub.io DFT calculations can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy, often achieving mean absolute errors (MAE) of less than 0.2 ppm for ¹H and 2.05 ppm for ¹³C shifts. nih.govarxiv.org
The process typically involves:
Optimization of the molecular geometry using a DFT method (e.g., B3LYP/6-31G(d)). github.io
Calculation of magnetic shielding tensors using a suitable functional and basis set (e.g., WP04/6-311++G(2d,p)) that may be specifically optimized for NMR predictions. github.io
Inclusion of solvent effects, often through a Polarizable Continuum Model (PCM). github.io
Referencing the calculated shielding values to a standard, like Tetramethylsilane (TMS), to obtain the chemical shifts.
For complex molecules, a conformational search is performed, and the predicted spectra for each low-energy conformer are combined through Boltzmann weighting to yield the final predicted spectrum. github.io In a study of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute and assign ¹H NMR chemical shifts, showing good agreement with experimental values. openaccesspub.org
Table 2: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for a Related Dihydroperimidine Derivative openaccesspub.org
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |
|---|---|---|
| N-H (Perimidine) | 9.01 | 8.95 |
| Aromatic Protons | 7.19 - 7.83 | 7.11 - 7.76 |
| C-H (Perimidine) | 6.83 | 6.79 |
| -OCH₃ Protons | 2.19 | 2.15 |
Molecular Modeling and Dynamics Studies
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and temporal evolution of the this compound system.
The conformational flexibility of the fused ring system is critical to its chemical and biological properties. The dihydropyran ring in such systems is not planar. Computational studies on related dihydropyridinones have shown that the six-membered dihydropyridone ring typically adopts a half-chair conformation. eurjchem.comnih.gov Similarly, conformational analysis of pyranose rings, which share the tetrahydropyran (B127337) moiety, shows a preference for chair-like conformations such as the ⁴C₁ conformation, even in the presence of sterically demanding axial substituents. beilstein-journals.orgnih.gov
Ab initio calculations, for example at the HF/6-31G(d,p) level, can be used to study the rotation barriers and identify the most stable conformers. ijcce.ac.irresearchgate.net These studies calculate the relative energies of different conformers to determine the global minimum energy structure and the energy barriers between different conformations. ijcce.ac.ir For the this compound scaffold, the dihydropyran ring's puckering and the relative orientation of substituents would be the primary focus of such an analysis.
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules possessing both a proton-donating group and a proton-accepting group within proximity, connected by an intramolecular hydrogen bond. nih.gov Upon photoexcitation, the acidity and basicity of these groups can increase, facilitating the transfer of a proton to form a transient tautomeric species. This process is often associated with a large Stokes shift in fluorescence spectroscopy. nih.gov
For a derivative of this compound to undergo ESIPT, it would need to be substituted with appropriate functional groups, such as a hydroxyl group adjacent to the pyridine (B92270) nitrogen or the carbonyl oxygen. Theoretical investigations using time-dependent DFT (TD-DFT) are instrumental in elucidating ESIPT mechanisms. nih.gov These studies can map the potential energy surfaces of both the ground and excited states, identifying the reaction coordinates and energy barriers for proton transfer. rsc.org Studies on molecules like 2-(2'-hydroxyphenyl)pyridine have theoretically characterized the ESIPT process, revealing the timescale and mechanism of the reaction. rsc.orgjst.go.jp The solvent can also play a crucial role in mediating the proton transfer, a factor that can be modeled computationally. researchgate.net
In Silico Approaches to Chemical Reaction Mechanism Elucidation
In silico methods are widely used to explore the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. For a scaffold like this compound, these approaches can predict reactivity, identify intermediates and transition states, and rationalize product formation.
Techniques such as molecular docking are used to predict the binding orientation and affinity of a molecule to a protein's active site, which is a key step in understanding the mechanism of action for biologically active compounds. nih.govresearchgate.net For example, in silico studies on pyrano[2,3-c]pyrazole derivatives have been used to identify them as potential inhibitors of specific enzymes by modeling their interactions within the enzyme's binding pocket. semanticscholar.orgresearchgate.net
Furthermore, DFT calculations are used to map the entire reaction pathway for a given chemical transformation. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile can be constructed. This allows for the determination of activation energies and reaction rates, thereby elucidating the most favorable mechanistic pathway. Such approaches have been applied to understand the ring-opening transformations and subsequent reactions of related polycyclic pyridones. nih.gov
Vi. Structure Activity Relationship Sar Studies and Molecular Interactions of Pyrano 2,3 B Pyridin 4 One Scaffolds
Design Principles for Modulating Biological Activity based on Pyrano[2,3-b]pyridin-4-one
The design of biologically active molecules based on the pyrano[2,3-b]pyridin-4-one scaffold is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies of analogous heterocyclic systems. While direct SAR studies on the 2,3-Dihydro-pyrano[2,3-b]pyridin-4-one (B2366453) core are specific to their targets, broader principles can be extrapolated from related pyranopyridine isomers.
Key design strategies often involve:
Scaffold Hopping and Isosteric Replacement: The core scaffold itself is a result of design principles. For instance, the pyranopyridine nucleus is considered a bioisosteric component with implications for theoretical and practical applications in drug design. ekb.eg A study on thieno[2,3-b]pyridines, a close sulfur-containing analogue of the pyrano[2,3-b]pyridine core, found that replacing a trifluoromethyl (CF3) group on the core structure could enhance potency in hepatic gluconeogenesis inhibitors. nih.gov
Introduction of Additional Fused Rings: The addition of another heterocyclic ring to the pyranopyrimidine scaffold has been shown to significantly enhance biological activity. In a series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives designed as PARP-1 inhibitors, compounds with an extra fused heterocycle ring demonstrated higher potency than the reference drug Olaparib. rsc.org
Functional Group Modification at Key Positions: For pyrano[2,3-c]-pyrazole-based RalA inhibitors, SAR studies revealed that the 5-nitrile-6-amino-pyrano[2,3-c]pyrazole scaffold was a necessary core structure. nih.gov Variations of functional groups at other positions (designated R¹ and R²) were explored to enhance drug-like properties. nih.gov It was found that a hydrogen atom at the R¹ position was preferred, while any substitutions with halogen, methyl, or methoxyl groups led to a loss of inhibitory activity. nih.gov
These principles highlight that modulating biological activity is achieved through strategic modifications of the core scaffold and its substituents to optimize interactions with the biological target.
Molecular Docking and Simulation Studies with Biological Targets
Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of ligands to their protein targets, providing insights into the molecular basis of their biological activity.
Docking studies on various pyranopyridine-based scaffolds have elucidated common binding mechanisms, which are largely driven by a combination of hydrogen bonding and hydrophobic interactions. mdpi.comnih.gov
Hydrogen Bonding: This is a critical interaction for the affinity and specificity of pyranopyridine derivatives. In a study of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as PARP-1 inhibitors, the pyrimidine-2,4-dione scaffold consistently formed two characteristic hydrogen bonds with the backbone of Gly863 and another with the side chain of Ser904 in the enzyme's active site. rsc.org Similarly, pyrano[2,3-c]pyrazole derivatives targeting the main protease (Mpro) of SARS-CoV-2 were shown to form hydrogen bonds with key residues such as His164, Gln189, and Cys145. mdpi.com The oxygen atom of the pyran ring and the nitrogen atoms of the pyridine (B92270) ring are common hydrogen bond acceptors.
π-π Stacking and Hydrophobic Interactions: Aromatic interactions are also significant contributors to binding affinity. nih.gov The docking of PARP-1 inhibitors with the pyrano[2,3-d]pyrimidine core showed π-π stacking interactions with Tyr907. rsc.org In another study, hydrophobic contacts were identified as the most common type of interaction in a large dataset of protein-ligand complexes. nih.gov For pyranopyridine scaffolds, the fused ring system provides a rigid platform for such favorable interactions with aromatic and aliphatic residues in the binding pocket.
These interactions are fundamental to the "lock-and-key," "induced fit," and "conformational selection" models of ligand-protein binding, which describe the dynamic process of molecular recognition. nih.gov
A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to exert a specific biological effect. For pyranopyridine-type scaffolds, several key pharmacophoric features have been identified.
Based on studies of related structures, a general pharmacophore model for pyranopyridine derivatives often includes:
A Planar Heterocyclic Core: The fused pyranopyridine system acts as a rigid scaffold, correctly positioning other functional groups for optimal interaction with the target. researchgate.net
Hydrogen Bond Donors and Acceptors: The carbonyl oxygen of the pyranone ring (as in the title compound) and the pyridine nitrogen are crucial hydrogen bond acceptors. Amino groups, if present, can serve as hydrogen bond donors. For pyrano[2,3-c]-pyrazole based RalA inhibitors, 2-amino and 3-cyanide groups on the pyran ring were identified as key pharmacophores. nih.gov
Hydrophobic/Aromatic Features: An appended aromatic or heteroaromatic ring is a common feature, contributing to binding through hydrophobic and π-stacking interactions. researchgate.net
The table below summarizes docking results for derivatives of a related pyrano[2,3-c]pyrazole scaffold against the SARS-CoV-2 Main Protease (Mpro), illustrating the binding energies and key interactions.
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Pyrano[2,3-c]pyrazole derivative 5b | SARS-CoV-2 Mpro (6LU7) | -6.2 | Not specified |
| Pyrano[2,3-c]pyrazole derivative 18 | SARS-CoV-2 Mpro (6LU7) | Not specified | His164, Gln189, Cys145, Asp187, Glu166 |
| Pyrano[2,3-c]pyrazole derivative 6 | SARS-CoV-2 Mpro (6LU7) | Not specified | His164, Met165, Glu166, Gln189 |
| Pyrano[2,3-c]pyrazole derivative 14 | SARS-CoV-2 Mpro (6LU7) | Not specified | Thr25, His41, Cys44, Met49, Asn142, His163, His164, Met165, Asp187, Gln189 |
Data synthesized from studies on pyrano[2,3-c]pyrazole derivatives targeting the SARS-CoV-2 Mpro. mdpi.comnanobioletters.com
ADMET Prediction and Drug-Likeness Assessment (Excluding Human Clinical Data)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and minimize potential liabilities. Studies on various pyranopyridine derivatives have included such computational assessments. nih.govresearchgate.net
Commonly predicted properties include:
Drug-Likeness: Evaluated based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Aqueous Solubility: A key factor for absorption and distribution.
Gastrointestinal (GI) Absorption: Predicts the likelihood of a compound being absorbed from the gut.
CYP450 Inhibition: Assesses the potential for drug-drug interactions by predicting the inhibition of key cytochrome P450 enzymes (e.g., CYP2D6).
Hepatotoxicity: Predicts the risk of liver damage.
Plasma Protein Binding: Estimates the extent to which a compound will bind to proteins in the blood, which affects its distribution and availability.
The following table presents a summary of predicted ADMET properties for a series of pyrano[2,3-c]pyrazole derivatives, which can serve as a model for the expected profile of compounds based on the pyranopyridine scaffold.
| Parameter | Predicted Property/Outcome |
|---|---|
| Lipinski's Rule of Five | Generally compliant, suggesting good oral bioavailability potential. |
| Aqueous Solubility | Variable, often predicted to be low to moderate. |
| Human Intestinal Absorption | Often predicted to be high. |
| CYP2D6 Inhibition | Generally predicted to be non-inhibitors, suggesting a lower risk of certain drug-drug interactions. |
| Hepatotoxicity | Predictions can vary; some series may show a potential for hepatotoxicity requiring experimental verification. |
| Blood-Brain Barrier (BBB) Penetration | Variable; some derivatives may be predicted to penetrate the BBB while others may not. |
This table represents a generalized summary of in silico ADMET predictions for pyranopyridine-type scaffolds based on available literature. nih.govresearchgate.net
Influence of Substituent Effects on Molecular Recognition and Biological Potential
The nature and position of substituents on the pyrano[2,3-b]pyridin-4-one scaffold have a profound impact on molecular recognition and biological activity. SAR studies on analogous systems provide clear evidence of these effects.
Substituents on the Pyridine/Fused Ring System: In a study of fused spiro-pyrano[2,3-b]pyridine derivatives, different aryl groups introduced via reaction with arylidene malononitriles resulted in varying levels of antimicrobial activity. ekb.egekb.eg One derivative, featuring a 4-methylphenyl group, was found to be the most potent against Staphylococcus aureus, with an activity impact of up to 90%. ekb.egekb.eg This indicates that substituents on the newly formed pyridine ring directly influence the biological potential.
Substituents on Appended Groups: For a series of 6-sulfonylamide-pyrano[2,3-c]-pyrazole inhibitors of RalA, the substituent on the sulfonylamide moiety (R²) was critical for activity. nih.gov A p-methoxybenzenesulfonyl group was identified as the optimal substituent for inhibiting both RalA/B and hepatocellular carcinoma cells. nih.gov
Effect of Bulky vs. Small Substituents: In the same study on RalA inhibitors, the R¹ position on the pyrazole (B372694) ring showed a strong preference for a small hydrogen atom. nih.gov Any modification to larger groups, including halogens or methyl groups, resulted in a loss of activity, highlighting the steric constraints of the target's binding pocket. nih.gov
Electronic Effects: In a study of thieno[2,3-b]pyridine (B153569) analogues, which are structurally similar to pyrano[2,3-b]pyridines, the electronic nature of substituents was important. nih.gov The replacement of the electron-withdrawing CF₃ group was a key step in improving the inhibitory potency against hepatic glucose production. nih.gov
These findings underscore the importance of systematic modification of substituents around the core scaffold to fine-tune interactions with the biological target and optimize the desired biological effect.
Vii. Potential Research Directions and Advanced Applications for 2,3 Dihydro Pyrano 2,3 B Pyridin 4 One
Development as Novel Heterocyclic Building Blocks for Complex Molecule Synthesis
The 2,3-dihydro-4-pyridone skeleton is recognized as a crucial building block in organic synthesis due to its multiple reaction sites that possess both nucleophilic and electrophilic characteristics. researchgate.net This dual reactivity allows for its use in the construction of more intricate molecular architectures. The pyrano[2,3-b]quinoline system, a related scaffold, has been synthesized via intramolecular domino hetero-Diels–Alder reactions, showcasing a green chemistry approach in an aqueous medium. Such methodologies highlight the potential for developing environmentally benign pathways to complex molecules starting from pyranopyridine cores.
Derivatives of pyranopyridines serve as versatile intermediates for creating a variety of fused heterocyclic systems. For instance, pyrimidinethiones have been utilized as foundational materials in the synthesis of pyridopyrano-pyridines and other complex fused systems. ekb.eg The reactivity of the 2,3-dihydropyridin-4-one core allows for transformations into fully aromatic 4-pyridones, which are another important class of heterocyclic compounds. researchgate.net The development of new synthetic routes, such as those employing multicomponent reactions or nanocatalysts, continues to expand the utility of pyran-fused pyridine (B92270) systems in creating diverse molecular libraries. bcrcp.ac.innih.gov
The following table summarizes representative synthetic transformations involving pyran-fused heterocyclic cores, illustrating their role as versatile building blocks.
| Starting Scaffold | Reagents/Conditions | Product Class | Reference |
| 2-Chloro-3-formylquinolines | Prenyl alcohol, N,N-dimethylbarbituric acid, piperidine (in water) | Pentacyclic pyrano[2,3-b]quinoline | |
| Barbituric acid, malononitrile (B47326), aromatic aldehydes | SBA-Pr-SO3H (nanocatalyst), solvent-free | Pyrano[2,3-d]pyrimidine diones | nih.gov |
| Ester-tethered enaminones | Intramolecular cyclization | 2,3-Dihydro-4-pyridones | researchgate.net |
| 6-Phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one | Electrophilic/nucleophilic reagents | Pyrano[2,3-d]pyrimidine and Pyrido[3',2':5,6]pyrano[2,3-b]pyridine | ekb.eg |
Exploration in Materials Science (e.g., Dyes, NLO Materials)
The exploration of pyrano-fused pyridine systems in materials science, particularly for applications like dyes and nonlinear optical (NLO) materials, is an emerging area of research. While direct studies on 2,3-Dihydro-pyrano[2,3-b]pyridin-4-one (B2366453) may be limited, the properties of related π-conjugated organic molecules suggest significant potential. NLO materials are crucial for applications in optical information storage, all-optical switching, and optical limiting. nih.govasianjournalofphysics.com
The NLO response in organic molecules often arises from a donor-acceptor structure and a large π-conjugated system, which facilitates intramolecular charge transfer. nih.govresearchgate.net Heterocyclic compounds featuring both electron-donating and electron-withdrawing groups can exhibit significant third-order nonlinear optical properties, including reverse saturable absorption (RSA), a key mechanism for optical limiting. nih.govscirp.org The structure of this compound, with its oxygen and nitrogen heteroatoms, provides intrinsic donor-acceptor characteristics that could be enhanced through targeted functionalization to produce novel NLO materials.
Future research could focus on synthesizing derivatives with extended π-conjugation and incorporating strong donor/acceptor substituents to enhance their NLO response. The investigation into the NLO properties of related heterocyclic systems, such as porphyrins and polypyrroles, provides a framework for evaluating pyranopyridine derivatives for these advanced material applications. asianjournalofphysics.comscirp.org
Photophysical Properties and Applications (e.g., Fluorescence)
The photophysical properties of pyran-fused heterocycles are of great interest for applications in fluorescent probes, sensors, and imaging agents. Studies on related pyranoindole and pyranopyrazole systems have revealed promising fluorescent characteristics, including high quantum yields and large Stokes shifts, which are desirable for minimizing self-quenching and improving signal detection. mdpi.commdpi.com
For example, certain pyrano[3,2-f] and [2,3-g]indoles exhibit quantum yields as high as 30–89% and significant Stokes shifts. mdpi.com A key phenomenon observed in similar structures, such as 5-hydroxypyrano[2,3-c]pyrazoles, is excited-state intramolecular proton transfer (ESIPT). mdpi.com This process results in a dual-band fluorescence emission, making these compounds highly sensitive to their local environment and thus suitable for sensing applications. mdpi.com
Given the structural similarities, it is plausible that this compound and its derivatives could also exhibit interesting photophysical behaviors. Research in this area would involve the synthesis of various substituted analogs and the detailed characterization of their absorption and emission properties, including quantum yields and lifetimes.
The table below presents photophysical data from related pyran-fused heterocyclic systems, suggesting potential properties for pyranopyridines.
| Compound Class | Max Emission (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) | Key Feature | Reference |
| Pyrano[3,2-f]indoles | ~500 | 0.14 - 0.58 | >9000 | High quantum yield | mdpi.com |
| Pyrano[2,3-g]indoles | ~500 | 0.30 - 0.89 | >15000 | Large Stokes shift | mdpi.com |
| 5-Hydroxypyrano[2,3-c]pyrazoles | Dual-band | Not specified | Not specified | Excited-State Intramolecular Proton Transfer (ESIPT) | mdpi.com |
Future Trends in the Synthesis and Application of Pyrano-Fused Pyridine Systems
The future of pyrano-fused pyridine systems is geared towards the development of more efficient, sustainable, and versatile synthetic methodologies. A significant trend is the adoption of green chemistry principles, such as using aqueous reaction media and developing metal-free, visible-light-mediated photochemical syntheses. nih.gov These approaches not only reduce environmental impact but also offer operational simplicity and high atom economy. nih.gov
In terms of applications, the focus is expanding from established biological activities to novel areas. The pyranopyridine scaffold has been extensively investigated as an efflux pump inhibitor (EPI) to combat multidrug resistance in bacteria. nih.govpnas.orgresearchgate.netresearchgate.net While this remains a critical area, future work will likely leverage the scaffold's versatility for other purposes. The development of pyranopyridine-based anticancer agents is one such promising direction. nih.govresearchgate.net
Furthermore, the untapped potential in materials science and photophysics represents a major frontier. Future research will likely involve:
Combinatorial Synthesis : Creating large libraries of pyranopyridine derivatives to screen for a wide range of applications.
Computational Design : Using computational studies to predict the properties of novel derivatives, guiding synthetic efforts towards compounds with optimized characteristics for NLO, fluorescence, or other applications. nih.gov
Functional Materials : Integrating pyranopyridine units into polymers or other materials to create composites with enhanced optical or electronic properties. nih.govresearchgate.net
The continued exploration of this heterocyclic system promises to yield novel molecules with significant scientific and technological impact.
Q & A
Q. What are the standard synthetic routes for 2,3-Dihydro-pyrano[2,3-B]pyridin-4-one, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization reactions involving precursors like substituted pyridines or pyranones. For example, refluxing precursors with acetic anhydride and sodium acetate under controlled pH conditions (8–9) followed by silica gel chromatography purification can yield the target compound. Solvent choice (e.g., methanol, acetonitrile, or 1,4-dioxane) significantly impacts yield, with polar aprotic solvents often favoring cyclization efficiency . Critical steps include optimizing reaction time (1.5–2 hours) and temperature (160°C), as deviations may lead to side products like thiopyrano derivatives .
Q. How can researchers characterize the structural integrity of this compound?
Key techniques include:
- ¹H-NMR spectroscopy : Peaks at δ 3.94 (s, 2H) and 8.79–8.83 (pyridinone protons) confirm the fused pyrano-pyridinone core .
- Mass spectrometry : APCI (atmospheric pressure chemical ionization) with m/z+H peaks around 149–165 aligns with the molecular formula C₈H₇NO₂ .
- Elemental analysis : Validate C, H, N, and S content (e.g., C: 67.78%, N: 4.95%) to rule out impurities .
Q. What safety precautions are essential when handling this compound in the lab?
- Storage : Keep in tightly closed containers away from ignition sources (petroleum ether/ethyl acetate mixtures are flammable) .
- Handling : Use explosion-proof equipment and avoid skin contact (wear nitrile gloves). Basification steps with ammonium hydroxide require fume hood use due to volatile byproducts .
Advanced Research Questions
Q. How can solvent polarity and catalyst selection improve regioselective functionalization of the pyrano-pyridinone core?
Regioselective modifications (e.g., at the pyridinone oxygen or pyran methylene groups) require tailored conditions:
- Electrophilic substitution : Use Lewis acids (e.g., AlCl₃) in dichloromethane to direct substitutions to electron-rich positions .
- Cross-coupling reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran enable Suzuki-Miyaura couplings for aryl group introductions .
- Solvent effects : Polar solvents like acetonitrile enhance nucleophilic attack at the pyran oxygen, while non-polar solvents favor pyridinone reactivity .
Q. What strategies resolve contradictions in reported spectral data or synthetic yields?
Discrepancies often arise from:
- Impurity profiles : Compare HPLC retention times with reference standards (e.g., CAS 405174-48-3) .
- Reproducibility : Validate reaction parameters (e.g., anhydrous sodium acetate purity in cyclization steps) .
- Advanced analytics : Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and rule out tautomeric forms .
Q. How can computational modeling guide the design of biologically active pyrano-pyridinone derivatives?
- Docking studies : Use software like AutoDock Vina to predict binding affinities for targets (e.g., kinase enzymes) based on the compound’s fused heterocyclic scaffold .
- QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with bioactivity data from in vitro assays (e.g., IC₅₀ values against cancer cell lines) .
Q. What in vitro assays are most suitable for evaluating the bioactivity of this compound?
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive bacteria .
- Anticancer screening : MTT assays on human carcinoma cells (e.g., HeLa or MCF-7), with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases, leveraging the compound’s planar structure for π-π interactions .
Data Contradiction Analysis
Q. How should researchers address variability in reported melting points or solubility data?
- Crystallinity : Recrystallize the compound from ethyl acetate/petroleum ether mixtures to ensure consistent polymorph formation .
- Solubility testing : Use standardized buffers (e.g., PBS pH 7.4) and DMSO stock solutions for comparative studies .
Q. Why do different studies report conflicting yields for the same synthetic route?
- Catalyst aging : Freshly prepared sodium acetate vs. stored batches may affect cyclization efficiency .
- Chromatography variability : Silica gel pore size (60–120 mesh) influences purification recovery rates .
Methodological Recommendations
Q. What advanced techniques optimize scale-up synthesis without compromising purity?
Q. How can researchers validate the stability of this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
